![molecular formula C10H11N5S B5503170 5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

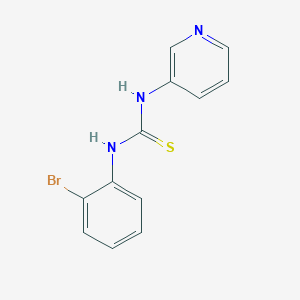

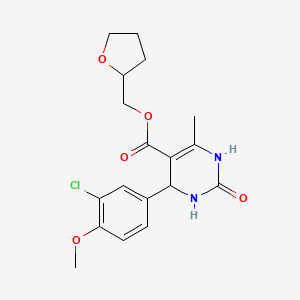

The synthesis of derivatives related to 5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from isonicotinic acid hydrazide or similar precursors. For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol was obtained from the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media, which upon further reaction steps, can lead to the formation of triazole derivatives (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been characterized by various spectroscopic methods including single crystal X-ray analysis. This structural characterization provides insights into the stability of tautomers and their photophysical properties. For instance, the most stable tautomer of a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, was determined using thermodynamic calculations and characterized for its luminescent and nonlinear optical properties (Nadeem et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. For example, Schiff base derivatives of 4-amino-1,2,4-triazole, when reacted with various aromatic aldehydes and other reagents, exhibit a range of chemical properties and potential pharmacological actions (Pitucha et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The compound is synthesized through a series of reactions starting from base chemicals like isonicotinic acid hydrazide, proceeding through steps involving carbon disulfide, ethyl bromide, and specific aldehydes to form Schiff bases. These synthesized compounds, including derivatives of 5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. For instance, the creation of new 1,2,4-triazoles and their evaluation for antimicrobial activities revealed that the synthesized compounds exhibit significant efficacy against various microbial strains. This implies potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Another research avenue explores the compound's derivatives as effective corrosion inhibitors for metals in acidic environments. For example, Schiff’s bases derived from pyridyl substituted triazoles, including analogs of this compound, have been investigated for their ability to protect mild steel against corrosion in hydrochloric acid solutions. These studies highlight the compound's potential in industrial applications where corrosion resistance is critical (Ansari et al., 2014).

Material Science and Optoelectronics

In material science, derivatives of this compound have been synthesized and characterized for their physical properties, such as luminescent and nonlinear optical properties. These properties are crucial for applications in optoelectronics and the development of new materials with specific photophysical characteristics. Research indicates that certain synthesized compounds exhibit promising luminescent properties and significant nonlinear optical behaviors, suggesting their use in creating advanced photonic devices (Nadeem et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5S/c1-2-9-13-14-10(16)15(9)12-7-8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,14,16)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRIGUHDSBGQJQ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)